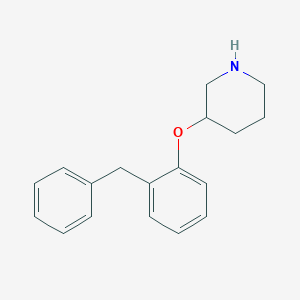

3-(2-Benzylphenoxy)piperidine

Description

Significance of the Piperidine (B6355638) Scaffold in Contemporary Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. nih.gov Its prevalence is underscored by its presence in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas. thieme-connect.com The significance of the piperidine moiety can be attributed to several key factors:

Three-Dimensionality and Conformational Flexibility: Unlike flat aromatic rings, the piperidine ring adopts a non-planar chair or boat conformation. This three-dimensional structure allows for more precise spatial orientation of substituents, enabling better interaction with the complex topographies of biological targets like enzymes and receptors. thieme-connect.com

Synthetic Tractability: The synthesis of piperidine derivatives is well-established, with numerous methods available for their construction and functionalization. nih.gov This allows for the systematic exploration of structure-activity relationships (SAR) by varying the substitution pattern on the ring.

Biological Activity: Piperidine-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to, central nervous system modulation, antihistaminic, and antipsychotic effects. acs.org

The introduction of chirality into the piperidine scaffold further expands its potential, as stereoisomers can exhibit different pharmacological profiles, including enhanced potency and selectivity. thieme-connect.com

Chemical Space Exploration of Benzylphenoxy-Substituted Heterocycles

The benzylphenoxy moiety represents another important pharmacophore. The combination of a phenyl ring linked to a phenoxy group via a methylene (B1212753) bridge provides a flexible yet sterically defined scaffold that can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions.

Research into benzylphenoxy-substituted heterocycles has revealed a range of biological activities. For instance, derivatives of 1-[2-(2-benzylphenoxy)ethyl]uracil have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. consensus.app These studies highlight the potential of the 2-benzylphenoxy group to confer potent antiviral activity. Furthermore, benzyl-phenoxy-ethanamine derivatives have been shown to bind to a specific protein in Trypanosoma equiperdum, suggesting a potential avenue for the development of new trypanocidal agents. uni.lu The antioxidant properties of benzylphenol derivatives have also been a subject of investigation. researchgate.net

The exploration of this chemical space involves modifying the substitution pattern on both the benzyl (B1604629) and phenoxy rings, as well as altering the nature and attachment point of the heterocyclic core. This allows for the fine-tuning of electronic and steric properties to optimize binding affinity and selectivity for a given biological target.

Current Research Landscape of 3-(2-Benzylphenoxy)piperidine and Related Analogues

While specific, in-depth research on 3-(2-Benzylphenoxy)piperidine is not extensively documented in publicly available literature, its chemical structure places it firmly within the context of active research areas in medicinal chemistry. Its properties and potential can be inferred from studies on closely related analogues.

The synthesis of 3-phenoxypiperidines is a known area of chemical synthesis. researchgate.net A plausible synthetic route to 3-(2-Benzylphenoxy)piperidine would likely involve the Williamson ether synthesis. This would entail the reaction of 2-benzylphenol (B1197477) with a suitably protected 3-hydroxypiperidine (B146073) under basic conditions, followed by deprotection. 2-Benzylphenol is a commercially available starting material. sigmaaldrich.comsigmaaldrich.com 3-Hydroxypiperidine and its derivatives are also important intermediates in pharmaceutical synthesis. smolecule.com

The isomeric compound, 4-(2-benzylphenoxy)piperidine (B3163065) (also known as VUF14544), has been utilized as a tool compound to investigate the histamine (B1213489) H1 receptor, indicating that the 2-benzylphenoxy-piperidine scaffold can interact with G protein-coupled receptors (GPCRs). vu.nl This suggests that 3-(2-Benzylphenoxy)piperidine may also possess activity at GPCRs or other biological targets.

Aryloxy-substituted piperidines, in general, are a class of compounds that continue to attract significant interest in drug discovery. Research in this area is diverse and has led to the identification of compounds with a range of pharmacological activities. For example, certain aryloxy-substituted piperidines have been investigated as dual inhibitors of farnesyltransferase and geranylgeranyltransferase-I, which are potential targets for cancer therapy.

Furthermore, piperidine ether-based compounds have been explored as antagonists for the NK1 receptor, which is involved in pain and inflammation. consensus.appacs.org Studies on these compounds have elucidated the stereochemical requirements for high-affinity binding, emphasizing the importance of the three-dimensional arrangement of the aryloxy and piperidine moieties. consensus.app

The research on these related compounds provides a framework for understanding the potential of 3-(2-Benzylphenoxy)piperidine. Future investigations would be necessary to determine its specific biological targets and therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-benzylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-7-15(8-3-1)13-16-9-4-5-11-18(16)20-17-10-6-12-19-14-17/h1-5,7-9,11,17,19H,6,10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLQOHMCALKCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 2 Benzylphenoxy Piperidine and Analogues in Academic Research

Established Methodologies for the Construction of the Piperidine (B6355638) Core

The synthesis of the piperidine ring is a well-established area of organic chemistry, with numerous methods developed to afford a wide range of substituted derivatives. These strategies can be broadly categorized into several key approaches:

Hydrogenation of Pyridine (B92270) Precursors: One of the most direct methods for synthesizing the piperidine core is the reduction of corresponding pyridine derivatives. This can be achieved through catalytic hydrogenation using transition metal catalysts such as rhodium, ruthenium, or palladium on carbon. For instance, the dearomatization of fluoropyridines to access all-cis-(multi)fluorinated piperidines has been successfully demonstrated using a rhodium(I) complex and pinacol (B44631) borane (B79455) nih.gov. While effective, this method often requires harsh conditions, including high pressures and temperatures, and may lack stereoselectivity unless chiral catalysts or auxiliaries are employed nih.gov.

Intramolecular Cyclization: A variety of intramolecular cyclization reactions are utilized to construct the piperidine ring. These methods typically involve the formation of a key carbon-nitrogen bond to close the six-membered ring. Common strategies include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful tool for piperidine synthesis.

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can efficiently form the piperidine ring.

Ring-Closing Metathesis (RCM): Diene-containing amine precursors can undergo RCM to furnish unsaturated piperidine derivatives, which can then be reduced.

Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form a complex product in a single step, offering high atom economy and efficiency. The aza-Diels-Alder reaction, for example, can be used to construct the piperidine skeleton with good control over stereochemistry.

From Acyclic Precursors: The piperidine ring can also be constructed from linear precursors through various cyclization strategies. For example, the reaction of 1,5-dicarbonyl compounds with amines or ammonia (B1221849) can lead to the formation of dihydropyridines, which can be subsequently reduced to piperidines.

A comparative overview of common methods for piperidine core synthesis is presented in the table below.

| Method | Precursor(s) | Key Transformation | Advantages | Disadvantages |

| Pyridine Hydrogenation | Substituted Pyridines | Catalytic Reduction | Direct, Access to diverse substitution patterns | Often requires harsh conditions, may lack stereocontrol |

| Intramolecular Cyclization | Acyclic Amino-carbonyls, Amino-alkenes | C-N Bond Formation | High efficiency, potential for stereocontrol | Substrate-specific, may require multi-step precursor synthesis |

| Multicomponent Reactions | Aldehydes, Amines, Dienes | [4+2] Cycloaddition | High atom economy, convergent, stereoselective | Scope can be limited |

Specific Chemical Synthesis of Phenoxypiperidine Ether Linkages

Synthesis of Precursors:

3-Hydroxypiperidine (B146073): This precursor can be synthesized through various routes, including the reduction of 3-piperidone or the cyclization of acyclic amino alcohol precursors google.com. For stereoselective approaches, enzymatic reduction of N-protected 3-piperidones offers an excellent method to obtain enantiomerically pure (S)- or (R)-3-hydroxypiperidine derpharmachemica.comtandfonline.com. The nitrogen of the piperidine ring is typically protected with a group such as tert-butoxycarbonyl (Boc) to prevent side reactions during the subsequent etherification step.

2-Benzylphenol (B1197477): The synthesis of 2-benzylphenol can be achieved through the Friedel-Crafts alkylation of phenol (B47542) with benzyl (B1604629) chloride or benzyl alcohol, often using a Lewis acid catalyst.

Formation of the Ether Linkage:

With the precursors in hand, the crucial C-O bond forming the phenoxypiperidine ether can be constructed using several reliable methods:

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry at the alcohol carbon. The reaction of N-Boc-3-hydroxypiperidine with 2-benzylphenol in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) would be a viable approach acs.orgacs.org.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide. In this context, the sodium or potassium salt of 2-benzylphenol could be reacted with a 3-piperidyl derivative bearing a good leaving group (e.g., a tosylate or mesylate) at the 3-position.

Ullmann Condensation: This copper-catalyzed reaction couples an alcohol with an aryl halide. While traditionally requiring harsh conditions, modern modifications with ligands have made this reaction more versatile. It could be employed by reacting 3-hydroxypiperidine with an appropriately substituted benzyl-halophenol nih.govsnnu.edu.cn.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming aryl ethers under relatively mild conditions. It could be applied to couple 3-hydroxypiperidine with an aryl halide or triflate derived from 2-benzylphenol.

A proposed synthetic scheme for 3-(2-Benzylphenoxy)piperidine is outlined below:

Step 1: Synthesis of N-Boc-3-hydroxypiperidine Starting Material: 3-Piperidone Reagents: Di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by a reducing agent (e.g., NaBH₄) or an asymmetric reduction catalyst/enzyme.

Step 2: Synthesis of 2-Benzylphenol Starting Materials: Phenol and Benzyl Chloride Reagents: Lewis Acid (e.g., AlCl₃)

Step 3: Etherification Starting Materials: N-Boc-3-hydroxypiperidine and 2-Benzylphenol Reagents (Mitsunobu): PPh₃, DEAD (or DIAD)

Step 4: Deprotection Starting Material: N-Boc-3-(2-benzylphenoxy)piperidine Reagents: Strong acid (e.g., Trifluoroacetic acid)

Stereoselective Synthesis Approaches for Chiral Piperidine Derivatives

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Diastereoselective Synthesis: Diastereoselectivity in piperidine synthesis is often achieved by controlling the approach of a reagent to a prochiral center in a cyclic precursor. For example, the reduction of a substituted 4-piperidinone can lead to the formation of either cis or trans 3,4-disubstituted piperidines depending on the reducing agent used. L-Selectride has been shown to give the cis product with high diastereomeric ratios, while Al-isopropoxydiisobutylalane favors the trans isomer acs.org. The stereochemistry of the substituents on the ring can direct the outcome of subsequent reactions.

Enantioselective Synthesis: The synthesis of enantiomerically pure piperidines can be accomplished through several strategies:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring.

Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine precursor to direct the stereochemical outcome of a reaction, followed by its removal.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This is a highly efficient approach. For instance, the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine can be achieved through the enzymatic reduction of N-1-Boc-3-piperidone using ketoreductase enzymes or whole-cell biocatalysts, yielding high enantiomeric excess derpharmachemica.comresearchgate.net. Another approach involves the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives to furnish enantioenriched 3-substituted piperidines snnu.edu.cn.

The conformational free energies of substituted piperidines are influenced by steric and electronic effects. For non-polar substituents, the equatorial position is generally favored to avoid 1,3-diaxial interactions. However, for polar substituents, electrostatic interactions with the nitrogen atom can stabilize the axial conformer, especially in the protonated state nih.gov. The conformation of the molecule is critical as it determines how the molecule interacts with biological targets, such as enzymes and receptors. For 3-phenoxypiperidine (B126653) derivatives, the orientation of the bulky phenoxy group will significantly influence the conformational equilibrium of the piperidine ring, which in turn will affect its biological activity.

Development of Novel and Efficient Synthetic Protocols for Piperidine Derivatives

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis and functionalization of piperidines.

A groundbreaking approach combines biocatalytic C-H oxidation with radical cross-coupling to streamline the synthesis of complex piperidines. This two-stage process involves:

Biocatalytic C-H Oxidation: Enzymes are used to selectively introduce a hydroxyl group at a specific position on the piperidine ring. This method offers high regio- and stereoselectivity under mild conditions.

Radical Cross-Coupling: The newly installed hydroxyl group can then be used as a handle for subsequent functionalization through radical cross-coupling reactions. These reactions, often catalyzed by nickel, allow for the formation of new carbon-carbon bonds, enabling the modular assembly of complex piperidine derivatives.

This combined strategy provides a powerful tool for accessing molecules that were previously difficult or expensive to synthesize and is analogous to the well-established electrophilic aromatic substitution followed by palladium-catalyzed cross-coupling for flat aromatic molecules youtube.com. This approach significantly simplifies the construction of three-dimensional molecular architectures.

Modular Synthetic Strategies for Diversification

In the realm of medicinal chemistry and drug discovery, the ability to rapidly generate a wide array of structurally related compounds is paramount for exploring structure-activity relationships (SAR) and optimizing lead candidates. Modular synthetic strategies, often employed in diversity-oriented synthesis (DOS) and parallel synthesis, provide an efficient framework for the diversification of core scaffolds like 3-(2-Benzylphenoxy)piperidine. These approaches involve the systematic and interchangeable combination of different building blocks, allowing for the creation of large, focused libraries of analogues.

The diversification of the 3-(2-Benzylphenoxy)piperidine scaffold can be strategically approached by dissecting the molecule into key variable components. A modular synthesis would typically involve the separate preparation of a set of piperidine cores, a library of phenolic fragments, and a collection of benzyl moieties. These building blocks can then be systematically combined in a combinatorial fashion to yield a diverse range of final products.

A common modular approach begins with a pre-functionalized piperidine ring. For instance, a piperidine with a leaving group at the 3-position can be reacted with a library of substituted 2-benzylphenols. This allows for variation in the substituents on both the phenyl and benzyl rings of the phenoxy moiety. The reaction is typically an ether synthesis, such as the Williamson ether synthesis or a copper- or palladium-catalyzed coupling reaction, which are amenable to parallel synthesis formats.

Another modular strategy focuses on building the phenoxy-piperidine linkage first, followed by diversification of the benzyl group. In this approach, a 3-hydroxypiperidine can be coupled with a variety of fluorinated or boronic acid-substituted aromatic compounds to introduce the phenoxy ring. Subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can then be employed to introduce a diverse array of benzyl groups or other substituents at the 2-position of the phenoxy ring.

The piperidine nitrogen also presents a key point for diversification. Following the construction of the core 3-(2-Benzylphenoxy)piperidine structure, the secondary amine can be functionalized through various reactions, including reductive amination, acylation, or sulfonylation, with a wide range of aldehydes, acyl chlorides, or sulfonyl chlorides, respectively. This modular step further expands the chemical space accessible from the core scaffold.

The power of these modular strategies lies in their efficiency and adaptability. By using a "mix-and-match" approach with pre-synthesized building blocks, researchers can rapidly generate a large number of analogues for biological screening. This systematic exploration of the chemical space around the 3-(2-Benzylphenoxy)piperidine core is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

The following table illustrates a conceptual modular approach to the diversification of the 3-(2-Benzylphenoxy)piperidine scaffold, showcasing the potential for variation at three key positions: the piperidine nitrogen (R1), the benzyl ring (R2), and the phenoxy ring (R3).

| Piperidine Core (Variable R1) | Benzyl Moiety (Variable R2) | Phenoxy Moiety (Variable R3) | Resulting Analogue |

| N-Methylpiperidine | 4-Fluorobenzyl | 5-Chlorophenoxy | 3-(2-(4-Fluorobenzyl)-5-chlorophenoxy)-1-methylpiperidine |

| N-Ethylpiperidine | 3-Methoxybenzyl | 4-Methylphenoxy | 3-(2-(3-Methoxybenzyl)-4-methylphenoxy)-1-ethylpiperidine |

| N-Propylpiperidine | 2-Trifluoromethylbenzyl | 6-Bromophenoxy | 3-(2-(2-Trifluoromethylbenzyl)-6-bromophenoxy)-1-propylpiperidine |

| N-Acetylpiperidine | 4-Cyanobenzyl | 5-Nitrophenoxy | N-(3-(2-(4-Cyanobenzyl)-5-nitrophenoxy)piperidin-1-yl)acetamide |

| N-Sulfonylpiperidine | 3,4-Dichlorobenzyl | 4-Fluorophenoxy | 3-(2-(3,4-Dichlorobenzyl)-4-fluorophenoxy)-1-(phenylsulfonyl)piperidine |

Preclinical Pharmacological Investigations of 3 2 Benzylphenoxy Piperidine and Analogues

Evaluation of Receptor Affinities and Ligand-Binding Kinetics

The histamine (B1213489) H1 receptor (H1R) is a key target in the treatment of allergic reactions. Structurally, H1R antagonists, often referred to as antihistamines, typically possess a diaryl substitution pattern, which is crucial for significant receptor affinity. For optimal interaction with the H1R, these two aryl moieties must be able to adopt a non-coplanar conformation relative to each other auburn.edu. A common structural feature among H1R antihistamines is the presence of a basic amine acs.org.

In the development of H1R antagonists, a distinction is made between first-generation and second-generation agents. First-generation antihistamines are known for their ability to cross the blood-brain barrier due to their lipophilic nature, which can lead to sedative effects from blocking cerebral H1-receptors auburn.edu. In contrast, second-generation antihistamines were designed to have a reduced capacity to penetrate the central nervous system, thereby minimizing sedative side effects auburn.edu.

While specific binding data for 3-(2-Benzylphenoxy)piperidine at the H1 receptor is not extensively detailed in the provided search results, the selectivity profile of related dual-acting ligands has been investigated. For instance, a study on dual histamine H3 and sigma-1 receptor ligands with a piperidine (B6355638) core demonstrated high selectivity towards the human H3 receptor over other histamine receptor subtypes, including the H1 receptor nih.gov. In that study, three representative piperidine derivatives (compounds 3, 7, and 12) were tested at human recombinant H1, H2, and H4 receptors, with the results indicating a clear preference for the H3 receptor nih.gov. This suggests that while the broader chemical class may interact with histamine receptors, specific analogues can be designed to achieve high selectivity for a particular subtype.

The histamine H3 receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system, where it functions as an auto- and heteroreceptor to modulate the release of various neurotransmitters nih.govacs.org. This role has made it a significant target for the treatment of neurological disorders nih.govacs.org.

Numerous analogues of 3-(2-Benzylphenoxy)piperidine have been synthesized and evaluated as H3R ligands, often in the context of developing multitarget-directed ligands. Research has shown that compounds with a piperidine core can exhibit high affinity for the H3 receptor. For example, a series of piperidine-based ligands demonstrated Ki values below 100 nM for the human H3 receptor acs.org. The unsubstituted piperidine ring appears to be a key determinant for high affinity at the human H3R nih.govacs.org. In one study comparing unsubstituted piperidines with their 4-pyridyl analogues, the former generally showed higher affinity for the H3R nih.govacs.org.

The length of the alkyl chain connecting the phenoxy and piperidine moieties also influences H3R affinity. It has been observed that extending the linker length can lead to a decrease in the affinity of biphenyl (B1667301) analogues acs.org. The following table presents the in vitro binding affinities of selected piperidine derivatives at the human histamine H3 receptor (hH3R).

| Compound | Structure | hH3R Ki (nM) |

| 5 | Unsubstituted piperidine | 6.2 |

| 6 | Unsubstituted piperidine | 2.7 |

| 7 | Unsubstituted piperidine | 5.2 |

| 12 | 4-pyridylpiperidine | 7.7 |

| 13 | 4-pyridylpiperidine | 24.2 |

| 14 | 4-pyridylpiperidine | 69 |

| 9 | Biphenyl analogue (C4 linker) | 22 |

| 10 | Biphenyl analogue (C5 linker) | 21.7 |

| 11 | Biphenyl analogue (C6 linker) | 88.9 |

The sigma-1 (σ1) receptor is a unique ligand-regulated chaperone protein involved in a variety of physiological processes, making it a target for neuropsychiatric and neurodegenerative diseases nih.gov. Initially mistaken for a subtype of opioid receptors, it is now recognized as a distinct class nih.gov.

A significant body of research has focused on the development of dual-acting ligands that target both the H3R and the σ1R. Within this class of compounds, the piperidine moiety has been identified as a critical structural feature for achieving dual H3/σ1 receptor activity nih.govacs.orgpolimi.itnih.gov. This is highlighted by comparing piperidine derivatives with their piperazine (B1678402) analogues; the former consistently demonstrate higher affinity for the σ1 receptor polimi.itnih.gov. The protonated form of the piperidine ring is thought to engage in a crucial salt bridge interaction with an glutamate (B1630785) residue (Glu172) in the σ1R binding pocket, which is responsible for the high biological activity nih.govacs.org.

Many piperidine-based compounds have shown high affinity for the σ1 receptor, with Ki values often in the nanomolar range. The table below summarizes the in vitro binding affinities of several piperidine-based compounds at the rat σ1 receptor and human H3 receptor, illustrating their dual activity profile.

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

| 3 | 10.3 | 4.8 | 63.5 |

| 5 | 6.2 | 4.4 | 67.9 |

| 7 | 5.2 | 10.4 | 252 |

| 12 | 7.7 | 3.6 | 134 |

The nociceptin (B549756) opioid peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a member of the opioid receptor family but with a distinct pharmacological profile nih.gov. The endogenous ligand for the NOP receptor is the 17-amino acid neuropeptide, nociceptin/orphanin FQ (N/OFQ) nih.gov. The N/OFQ-NOP system is involved in various physiological functions, including pain modulation, anxiety, and learning nih.govmdpi.com.

The piperidine scaffold is a common feature in many reported NOP receptor ligands, serving as a key pharmacophore acs.orgnih.gov. Modifications to the piperidine ring and its substituents have been shown to be crucial for both potency and selectivity at the NOP receptor acs.org. For instance, hydrophobic substitutions on the piperidine ring nitrogen are known to be important for the binding of NOP ligands in the orthosteric site of the receptor acs.org.

Structure-activity relationship (SAR) studies have revealed that subtle changes to the piperidine N-1 substituent can modulate the efficacy of a ligand, converting potent antagonists into potent agonists within the same structural class nih.gov. A series of 3-phenoxypropyl piperidine analogues have been identified as novel NOP receptor agonists, with several compounds demonstrating high potency and selectivity nih.gov. This highlights the importance of the piperidine core in designing ligands with specific functional activities at the NOP receptor.

Enzyme Inhibition and Modulation Studies

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease tandfonline.comnih.gov. The N-benzylpiperidine moiety is a well-established pharmacophore for AChE inhibitors, with this structural class showing enhanced inhibitory activity and high selectivity for AChE tandfonline.com.

A variety of N-benzylpiperidine derivatives have been synthesized and evaluated for their AChE inhibitory potential. For example, a series of 1,2,4-thiadiazolidinone derivatives containing the N-benzylpiperidine fragment were found to have potent AChE inhibitory activity, with some compounds being as potent as the reference drug tacrine (B349632) nih.gov. Similarly, multitargeted hybrids of N-benzylpiperidine and 1,3,4-oxadiazole (B1194373) have demonstrated excellent inhibition against human AChE (hAChE) acs.org.

The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50). For instance, a rationally designed N-benzylpiperidine derivative, compound 4a, was identified as a potent inhibitor of both AChE and butyrylcholinesterase (BuChE), with an IC50 value of 2.08 µM for AChE nih.gov. Another study reported a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, with an IC50 of 0.03 µM against AChE researchgate.net. The table below shows the AChE inhibitory activity of selected N-benzylpiperidine analogues.

| Compound | AChE IC50 (µM) |

| Compound 19 | 5.10 |

| Compound 4a | 2.08 |

| Compound d5 | 6.89 |

| Compound d10 | 3.22 |

| Lead Compound 5 | 0.03 |

Actin-Related Protein 2/3 Complex (ARPC2) Inhibition by Structural Analogues

The Actin-Related Protein 2/3 (Arp2/3) complex is a crucial protein assembly that promotes the formation of branched actin filaments, a fundamental process in cell motility. linfield.edu This complex can be pictured as a nucleator for new actin filaments, branching off from existing ones. scispace.com The Arp2/3 complex is composed of seven subunits, including ARPC2 and the actin-related proteins Arp2 and Arp3. nih.gov Its activity is essential for creating the force-generating actin networks that drive membrane protrusions like lamellipodia, which are critical for cell migration. frontiersin.org

In the context of cancer, overexpression of the Arp2/3 complex has been linked to high-grade tumors and poor prognoses in various cancers, as it facilitates tumor cell migration and metastasis. linfield.edufrontiersin.org Consequently, inhibiting the Arp2/3 complex is a significant area of research for developing anti-metastatic therapies. nih.govmedchemexpress.com Small-molecule inhibitors can stabilize the inactive state of the complex, preventing the conformational change needed for it to become active and nucleate actin filaments. frontiersin.org

One such inhibitor, Benproperine, which contains a piperidine structure, has been identified as a direct inhibitor of the ARPC2 subunit. nih.gov By binding to ARPC2, Benproperine disrupts the function of the Arp2/3 complex, leading to the inhibition of actin polymerization and a subsequent reduction in cancer cell migration and invasion. nih.gov Notably, this inhibitory effect was found to be selective for cancer cells over normal cells. nih.gov The investigation of piperidine-containing compounds like Benproperine highlights the therapeutic potential of targeting the ARPC2 subunit to block cancer metastasis. nih.gov

Broader Biological Activity Spectra in Preclinical Models

Analogues of 3-(2-benzylphenoxy)piperidine, specifically those with a benzyloxypiperidine scaffold, have shown significant potential as modulators of targets within the central nervous system (CNS). nih.gov Research into this chemical class has identified potent and selective antagonists for the dopamine (B1211576) 4 receptor (D4R). nih.gov The D4 receptor is highly expressed in regions of the brain involved in motor and cognitive functions, making it a target for CNS disorders such as Parkinson's disease and schizophrenia. nih.gov

The 3- and 4-benzyloxypiperidine scaffolds have been the focus of discovery efforts for novel D4R antagonists. nih.gov These studies aim to develop tool compounds and potential treatments for CNS diseases by modulating the cortico-basal ganglia network where the D4 receptor is prevalent. nih.gov

Furthermore, a close structural analogue, 4-benzylpiperidine, acts as a monoamine releasing agent with significant selectivity for dopamine and norepinephrine (B1679862) over serotonin. wikipedia.org It also functions as a weak monoamine oxidase inhibitor (MAOI). wikipedia.org This pharmacological profile, characterized by a rapid onset and short duration of action, underscores the potential for this class of compounds to interact with key neurotransmitter systems involved in a wide range of neurological and psychiatric conditions. wikipedia.org

| Compound Analogue | Target | Activity | Potential Indication |

|---|---|---|---|

| 3- or 4-Benzyloxypiperidine Scaffold | Dopamine 4 Receptor (D4R) | Selective Antagonist | Parkinson's Disease, Schizophrenia nih.gov |

| 4-Benzylpiperidine | Monoamine Transporters (DA, NE) | Releasing Agent wikipedia.org | Neurological/Psychiatric Conditions |

| 4-Benzylpiperidine | Monoamine Oxidase A/B (MAO-A/B) | Weak Inhibitor wikipedia.org | Neurological/Psychiatric Conditions |

The inhibition of cancer cell migration is a critical strategy for preventing metastasis, the leading cause of cancer-related mortality. nih.gov Structural analogues of 3-(2-benzylphenoxy)piperidine have been investigated for their potential in this area, primarily through the mechanism of Arp2/3 complex inhibition. nih.gov

The Arp2/3 complex is essential for the formation of lamellipodia, which are the cellular protrusions that enable mesenchymal-type cell motility. frontiersin.org By generating branched actin networks, the Arp2/3 complex provides the propulsive force for migration. nih.govfrontiersin.org In many aggressive cancers, this complex is overexpressed, correlating with poor outcomes. frontiersin.org

Preclinical studies have shown that piperidine-containing compounds can exhibit potent anti-migratory and anti-invasive effects. nih.gov For example, the ARPC2 inhibitor Benproperine was found to selectively suppress the migration of cancer cells and inhibit metastasis in animal models. nih.gov This inhibition disrupts the structure of lamellipodia and hampers actin polymerization. nih.gov The targeting of the Arp2/3 complex by piperidine-based structures represents a promising avenue for the development of novel anti-metastatic agents. nih.govnih.gov

Beyond the central nervous system and oncology, structural analogues of 3-(2-benzylphenoxy)piperidine have been explored for their utility in other therapeutic areas, most notably in pain management. nih.govnih.gov

A series of 3-phenoxypropyl piperidine analogues have been identified as novel agonists for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. nih.govsigmaaldrich.com Structure-activity relationship studies have led to the development of potent and selective NOP agonists from this chemical family. nih.gov Certain analogues were found to be both antinociceptive and sedative when administered in rodent models, indicating potential applications in treating pain and related conditions. nih.gov

The piperidine moiety is a well-established pharmacophore in analgesic compounds, forming the core structure of many phenylpiperidine series opioids like fentanyl and meperidine. tandfonline.compainphysicianjournal.com Research has also explored other piperidine derivatives that exhibit significant analgesic effects, potentially through interactions with opioid receptors or by modulating prostaglandin (B15479496) pathways. tandfonline.comnih.gov This broad activity spectrum highlights the versatility of the piperidine scaffold in designing novel therapeutics for pain. nih.govnih.gov

| Compound Series | Target/Pathway | Pharmacological Effect | Therapeutic Area |

|---|---|---|---|

| 3-Phenoxypropyl piperidine benzimidazol-2-ones | NOP (ORL1) Receptor | Agonist nih.govnih.gov | Pain/Analgesia, Sedation nih.gov |

| 4-(4'-bromophenyl)-4-piperidinol derivatives | Opioid Receptors / Prostaglandin Signaling | Analgesic nih.gov | Pain/Analgesia nih.gov |

| 4-Amino methyl piperidine derivatives | μ-Opioid Receptor | Agonist/Inhibitor tandfonline.com | Pain/Analgesia tandfonline.com |

Mechanism of Action and Molecular Target Elucidation

Identification and Validation of Direct Molecular Targets

The initial and crucial step in understanding a compound's mechanism of action is the identification and validation of its direct molecular targets. This process, often referred to as target deconvolution, employs a variety of experimental and computational techniques.

Target Deconvolution Techniques

Modern drug discovery utilizes several sophisticated methods to pinpoint the specific proteins or other macromolecules that a small molecule interacts with to elicit a biological response. Techniques such as Affinity Chromatography , where the compound of interest is immobilized to a solid support to "capture" its binding partners from cell lysates, are foundational. Other advanced methods include Drug Affinity Responsive Target Stability (DARTS) , which identifies protein targets based on their increased stability in the presence of a binding ligand when subjected to proteolysis, and Cellular Thermal Shift Assay (CETSA) , which relies on the principle that ligand binding can alter the thermal stability of a target protein. However, there are no publicly available studies that have applied these techniques to 3-(2-Benzylphenoxy)piperidine.

In Silico Prediction of Potential Protein Targets

Computational, or in silico, approaches have become invaluable in predicting potential protein targets for novel compounds, thereby guiding experimental validation. These methods often involve docking simulations, where the three-dimensional structure of the compound is computationally fitted into the binding sites of known protein structures. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can also provide insights into potential targets based on structural similarities to compounds with known biological activities. A comprehensive search of scientific databases reveals no published in silico studies predicting the protein targets for 3-(2-Benzylphenoxy)piperidine.

Characterization of Ligand-Receptor Interaction Mechanisms

Once a molecular target is identified, the next step is to characterize the precise nature of the interaction between the ligand (the compound) and its receptor (the target protein).

Key Residue Interactions within Binding Pockets

Understanding which amino acid residues within the protein's binding pocket are critical for the interaction is fundamental. This is typically investigated through techniques like X-ray crystallography or cryo-electron microscopy to solve the co-crystal structure of the ligand-protein complex. Mutagenesis studies, where specific amino acids are altered, can further confirm the importance of these residues for binding. Without an identified target for 3-(2-Benzylphenoxy)piperidine, no such structural or mutational data exists.

Conformational Changes Induced by Ligand Binding

The binding of a ligand to its receptor often induces conformational changes in the protein, which in turn triggers a biological response. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and circular dichroism can be used to study these structural changes in solution. Currently, there is no information regarding any conformational changes induced by the binding of 3-(2-Benzylphenoxy)piperidine.

Exploration of Downstream Signaling Pathways

The interaction between a compound and its molecular target initiates a cascade of events within the cell, known as a signaling pathway. Elucidating these pathways is essential to fully comprehend the compound's physiological effects. This can involve a range of cell-based assays, proteomic and genomic analyses to measure changes in protein activity and gene expression. As the primary molecular target of 3-(2-Benzylphenoxy)piperidine remains unknown, any investigation into its effects on downstream signaling pathways has not been reported.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Elucidation of Critical Substituent Effects on Biological Activity

The biological activity of 3-(2-Benzylphenoxy)piperidine and its analogs is highly dependent on the nature and position of substituents on both the benzyl (B1604629) and phenoxy rings, as well as on the piperidine (B6355638) nitrogen.

Substitutions on the Benzyl and Phenoxy Rings: Research on related 4-benzylpiperidine carboxamides has shown that substituents on the aromatic rings play a critical role in determining selectivity towards monoamine transporters. For instance, biphenyl (B1667301) and diphenyl groups can direct selectivity towards the serotonin transporter (SERT) and dopamine (B1211576) transporter (DAT), respectively. biomolther.org In the case of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines, electron-withdrawing groups at the C(4)-position of the N-benzyl moiety were found to be advantageous for DAT binding. nih.gov While direct studies on 3-(2-Benzylphenoxy)piperidine are limited, these findings suggest that modifications to the benzyl and phenoxy rings, such as the introduction of electron-withdrawing or donating groups, or increasing aromatic surface area, could significantly modulate its affinity and selectivity for different monoamine transporters.

N-Substitution on the Piperidine Ring: The substituent on the piperidine nitrogen is a key determinant of pharmacological activity. In many classes of piperidine-based compounds, N-alkylation or N-acylation can drastically alter receptor affinity and efficacy. For a series of 1-benzylpiperidine and 1-benzoylpiperidine derivatives, the nature of the N-substituent was crucial for their dual inhibitory activity against acetylcholinesterase (AChE) and SERT. mdpi.com Docking studies on these compounds suggest that the N-benzyl group can influence cation–π interactions within the binding pocket of SERT. mdpi.com

Impact of Stereochemical Configuration on Potency and Receptor Selectivity

The 3-position of the piperidine ring in 3-(2-Benzylphenoxy)piperidine is a chiral center, meaning the compound exists as two enantiomers, (R)- and (S)-3-(2-Benzylphenoxy)piperidine. The spatial arrangement of the benzylphenoxy group can lead to significant differences in how each enantiomer interacts with its biological target.

Influence of Molecular Topology and Three-Dimensional Conformation

The three-dimensional shape of 3-(2-Benzylphenoxy)piperidine, dictated by the conformation of the piperidine ring and the relative orientation of the substituents, is fundamental to its interaction with receptor binding sites.

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents at the 3- and any N-position can exist in either an axial or equatorial orientation. The preferred conformation is influenced by the steric bulk of the substituents and potential intramolecular interactions. researchgate.net For N-acyl-piperidine derivatives, the equilibrium between E- and Z-amide rotamers is influenced by non-covalent interactions. nih.gov

Analysis of Ligand Residence Time in Receptor Binding

Beyond simple binding affinity (Ki), the kinetics of ligand-receptor interactions, particularly the ligand's residence time, are increasingly recognized as a critical determinant of in vivo efficacy. Ligand residence time refers to the duration a ligand remains bound to its target receptor.

A longer residence time can lead to a more sustained pharmacological effect, even after the concentration of the free drug in the plasma has decreased. This is because the prolonged receptor occupancy continues to elicit a biological response. While specific kinetic data for 3-(2-Benzylphenoxy)piperidine is not available, the concept is highly relevant to its potential as a monoamine reuptake inhibitor. A longer residence time at SERT or NET could translate to a more durable antidepressant effect. The dissociation rate constant (koff) is the primary determinant of residence time (Residence Time = 1/koff). Experimental techniques such as radioligand binding assays with kinetic measurements would be necessary to determine the association (kon) and dissociation rates for 3-(2-Benzylphenoxy)piperidine at its target transporters.

Bioisosteric Modifications and Their Pharmacological Implications

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to optimize potency, selectivity, and pharmacokinetic properties.

Modifications of the Benzyl and Phenoxy Groups: The benzyl and phenoxy rings of 3-(2-Benzylphenoxy)piperidine are prime candidates for bioisosteric replacement. For example, replacing a phenyl ring with a different aromatic or heteroaromatic system can alter electronic properties, hydrogen bonding capabilities, and metabolic stability. drugdesign.org In a series of diaryl amino piperidine delta opioid agonists, replacing a phenol (B47542) group with a primary amide resulted in enhanced receptor activity and improved metabolic stability.

Modifications of the Piperidine Ring: The piperidine ring itself can be replaced by other cyclic amines or even bicyclic structures to alter the compound's conformational rigidity and physicochemical properties. princeton.eduresearchgate.net For instance, replacing a piperidine with a 2-azaspiro[3.3]heptane has been shown to reduce lipophilicity while maintaining biological activity. researchgate.net Such modifications could be applied to the 3-(2-Benzylphenoxy)piperidine scaffold to fine-tune its properties. The goal of these modifications would be to enhance the desired pharmacological activity while minimizing off-target effects and improving drug-like characteristics. u-tokyo.ac.jp

Computational Chemistry Applications in Research on 3 2 Benzylphenoxy Piperidine

Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering powerful methods to investigate and predict the behavior of molecules like 3-(2-Benzylphenoxy)piperidine. These in silico techniques provide deep insights into its potential therapeutic applications, mechanisms of action, and opportunities for structural optimization, thereby accelerating the research and development process.

Preclinical in Vivo Research Utilizing Animal Models

Application of Animal Models for Understanding Disease Pathophysiology

No research has been published detailing the use of 3-(2-Benzylphenoxy)piperidine in animal models to investigate the mechanisms or progression of any disease.

Assessment of Therapeutic Efficacy in Established Disease Models

There are no available studies that have assessed the therapeutic effectiveness of 3-(2-Benzylphenoxy)piperidine in any established animal models of disease. Consequently, no data tables on its efficacy can be provided.

Translational Research Paradigms and Model Relevance

There is no information available to suggest that 3-(2-Benzylphenoxy)piperidine has been a subject of translational research, which bridges preclinical findings to human applications.

Advanced Analytical Methodologies for Research Compound Characterization

Chromatographic Techniques for Research Compound Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of chemical compounds and for isolating them from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for these purposes due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a cornerstone for the routine analysis and quality control of piperidine-containing compounds. nih.govresearchgate.net The development of a robust HPLC method for 3-(2-Benzylphenoxy)piperidine would involve the systematic optimization of several parameters to achieve adequate separation from any potential impurities or degradation products.

Method Development: The process begins with the selection of an appropriate stationary phase, typically a C18 column, which is effective for separating moderately polar to nonpolar compounds like 3-(2-Benzylphenoxy)piperidine. The mobile phase composition, a critical factor, is then optimized. A typical mobile phase would consist of a mixture of an aqueous component (often with a pH-modifying additive like phosphoric acid or formic acid to ensure the analyte is in a consistent ionization state) and an organic solvent such as acetonitrile or methanol. nih.govijper.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape. Other parameters to optimize include the column temperature, flow rate, and UV detection wavelength, which would be selected based on the UV absorbance profile of the 3-(2-Benzylphenoxy)piperidine molecule.

Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. ijper.org Validation encompasses several key parameters, as detailed in the table below.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from impurity peaks and show no interference from the matrix. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov | Correlation coefficient (R²) > 0.999 over a specified range. researchgate.netijper.org |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of test results obtained by the method to the true value. ijper.org | Percent recovery typically between 98-102%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) < 2%. ijper.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Typically determined by a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ijper.org | No significant change in results with minor variations in flow rate, mobile phase composition, or temperature. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in substantial improvements in resolution, sensitivity, and speed of analysis. mdpi.com

For a research compound like 3-(2-Benzylphenoxy)piperidine, UPLC offers several advantages. The increased resolution allows for better separation of closely related impurities, which is crucial for accurate purity determination. The higher sensitivity is beneficial for detecting and quantifying trace-level impurities. Furthermore, the significantly shorter run times—often by a factor of up to 10 compared to HPLC—increase sample throughput, which is highly advantageous in research and development settings for reaction monitoring or library screening. UPLC systems, often coupled with mass spectrometry (UPLC-MS), are powerful tools for comprehensive chemical profiling and impurity identification. nih.gov

Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation in Research

While chromatography is essential for assessing purity, spectroscopic techniques are required to confirm the precise chemical structure of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for the unambiguous structural elucidation of organic compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(2-Benzylphenoxy)piperidine, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons of the benzyl (B1604629) and phenoxy rings would appear in the downfield region (typically δ 6.8-7.5 ppm). The protons on the piperidine (B6355638) ring would be found in the more upfield region (δ 1.5-3.5 ppm). The benzylic methylene (B1212753) (-CH₂-) protons would likely appear as a singlet around δ 5.0 ppm, while the proton on the carbon bearing the ether linkage (-O-CH-) would be a multiplet in the δ 4.5-5.0 ppm region. The N-H proton of the piperidine would be a broad signal that can be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the oxygen appearing most downfield. The piperidine and benzylic carbons would appear in the upfield region (δ 20-70 ppm).

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅-CH₂ & C₆H₄) | ~ 6.8 - 7.4 | ~ 115 - 158 |

| Benzylic Protons (-CH₂-) | ~ 5.1 | ~ 36 |

| Piperidine C3 Proton (-O-CH-) | ~ 4.6 | ~ 75 |

| Piperidine Protons (-CH₂-N-CH₂-) | ~ 2.6 - 3.2 | ~ 45 - 52 |

| Other Piperidine Protons | ~ 1.5 - 2.1 | ~ 24 - 31 |

Note: These are estimated values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of molecular weight and the deduction of structural components. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like piperidine derivatives, which are readily protonated. nih.gov

For 3-(2-Benzylphenoxy)piperidine (C₁₈H₂₁NO, Molecular Weight: 267.37 g/mol ), high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M+H]⁺), confirming its elemental composition. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The fragmentation pattern provides valuable structural information.

Expected fragmentation pathways for [M+H]⁺ of 3-(2-Benzylphenoxy)piperidine would likely involve:

Cleavage of the piperidine ring.

Loss of the benzyl group (C₇H₇, 91 Da), leading to a prominent fragment ion at m/z 91.

Cleavage of the C-O ether bond.

Fragmentation of the piperidine ring itself, often resulting in characteristic ions for substituted piperidines. wvu.edu

| m/z (Mass/Charge) | Ion Species | Description |

|---|---|---|

| 268.170 | [M+H]⁺ | Protonated molecular ion uni.lu |

| 290.152 | [M+Na]⁺ | Sodium adduct uni.lu |

| 182.123 | [M+H - C₇H₇]⁺ | Loss of the benzyl radical from the phenoxy ring. |

| 91.055 | [C₇H₇]⁺ | Tropylium ion from the benzyl group. |

| 84.081 | [C₅H₁₀N]⁺ | Fragment from cleavage of the piperidine ring. |

Note: m/z values are for the monoisotopic mass.

Potentiometric Titration for Ionization State (pKa) Determination

The ionization constant (pKa) is a critical physicochemical parameter that describes the extent to which a compound will be ionized at a given pH. For a compound containing a basic nitrogen atom, such as the piperidine ring in 3-(2-Benzylphenoxy)piperidine, the pKa value is essential for understanding its behavior in biological systems and for developing analytical methods. Potentiometric titration is a reliable and accurate method for determining pKa values. who.intnih.gov

The procedure involves dissolving a precise amount of the compound in a suitable solvent (often an aqueous medium or a co-solvent system) and titrating it with a standardized solution of a strong acid (e.g., HCl). creative-bioarray.comdergipark.org.tr The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally. creative-bioarray.com A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the basic piperidine nitrogen has been protonated. researchgate.net This point is identified as the inflection point on the titration curve. Maintaining a constant ionic strength during the titration is important for accurate results. who.int

| Parameter | Condition |

|---|---|

| Apparatus | Calibrated Potentiometer/pH meter with a glass electrode |

| Sample Concentration | ~1 mM dergipark.org.tr |

| Titrant | Standardized 0.1 M Hydrochloric Acid (HCl) creative-bioarray.com |

| Solvent | Deionized water, or a co-solvent system (e.g., water-methanol) if solubility is low. |

| Ionic Strength | Maintained constant with a background electrolyte (e.g., 0.15 M KCl). creative-bioarray.com |

| Temperature | Controlled, typically at 25 ± 0.5 °C. who.int |

| Atmosphere | Purged with nitrogen to remove dissolved CO₂. creative-bioarray.com |

Table of Compounds

| Compound Name |

|---|

| 3-(2-Benzylphenoxy)piperidine |

| Acetonitrile |

| Formic Acid |

| Hydrochloric Acid |

| Methanol |

| Phosphoric Acid |

| Potassium Chloride |

Stability-Indicating Analytical Methods for Research Compound Integrity

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify any degradation products that are formed. The development of a robust SIAM for 3-(2-Benzylphenoxy)piperidine is essential for determining its intrinsic stability and ensuring the integrity of the compound over time and under various environmental conditions.

Forced degradation studies are the foundation for developing a SIAM. These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and handling. The goal is to generate potential degradation products and to understand the degradation pathways of the molecule. This information is then used to develop an analytical method, typically HPLC, that can resolve the parent compound from all significant degradants.

The typical stress conditions employed in forced degradation studies for a compound like 3-(2-Benzylphenoxy)piperidine would include:

Acidic and Basic Hydrolysis: To evaluate the stability of the ether linkage and the piperidine ring to hydrolysis.

Oxidative Degradation: To assess the susceptibility of the molecule to oxidation, particularly at the benzylic position and the tertiary amine.

Thermal Stress: To investigate the impact of heat on the compound's stability.

Photolytic Degradation: To determine the compound's sensitivity to light.

Detailed Research Findings

While specific research findings on the forced degradation of 3-(2-Benzylphenoxy)piperidine are not extensively published, we can project the expected outcomes based on its chemical structure and the principles of organic chemistry. A reverse-phase HPLC method would be developed to monitor the degradation process. The following table outlines a hypothetical set of chromatographic conditions and the results of a forced degradation study.

Table 1: Hypothetical HPLC Method for 3-(2-Benzylphenoxy)piperidine and its Degradation Products

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Column Temperature | 30°C |

| Retention Time of 3-(2-Benzylphenoxy)piperidine | ~ 8.5 min |

Table 2: Hypothetical Forced Degradation Study Results for 3-(2-Benzylphenoxy)piperidine

| Stress Condition | Time | Degradation (%) | Major Degradation Products (Hypothetical) |

| 0.1 N HCl | 24 h | 15% | 2-Benzylphenol (B1197477), 3-Hydroxypiperidine (B146073) |

| 0.1 N NaOH | 24 h | 10% | 2-Benzylphenol, 3-Hydroxypiperidine |

| 10% H₂O₂ | 12 h | 25% | N-oxide derivative, hydroxylated aromatic rings |

| 80°C | 48 h | 5% | Minor unidentified products |

| Photolytic (UV light) | 72 h | 8% | Minor unidentified products |

The data from these studies would be used to validate the HPLC method for its specificity, linearity, accuracy, precision, and robustness, ensuring it is suitable for its intended purpose of monitoring the stability of 3-(2-Benzylphenoxy)piperidine. The ability of the method to separate the parent compound from its degradation products, as demonstrated in the forced degradation studies, is what qualifies it as a stability-indicating method. This validated SIAM can then be used in long-term and accelerated stability studies to establish the shelf-life and appropriate storage conditions for the research compound.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the structural integrity of 3-(2-Benzylphenoxy)piperidine derivatives?

- Methodology : Use a combination of 1H-NMR , 13C-NMR , and HPLC to validate molecular structure and purity. For example, NMR signals at δ 1.7–3.8 ppm (piperidine backbone) and aromatic proton shifts (6.9–7.9 ppm) confirm substituent positions . HPLC retention times (e.g., 13.036 minutes at 254 nm) and ≥95% peak area ensure purity . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation .

Q. How can researchers optimize synthesis yields of 3-(2-Benzylphenoxy)piperidine analogs?

- Methodology : Optimize reaction conditions using stepwise coupling (e.g., benzoylation of piperidine intermediates) and solvent systems like n-hexane/EtOAc (5:5) for column chromatography . Adjust stoichiometry of reagents (e.g., 1.2 equivalents of 2-fluoro-5-hydroxybenzoic acid) to achieve yields up to 84% . Monitor intermediates via TLC and characterize intermediates to avoid side products .

Q. What safety protocols are critical for handling 3-(2-Benzylphenoxy)piperidine derivatives?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood to prevent inhalation or skin contact . Store compounds in sealed containers under dry, inert conditions (e.g., argon) . Refer to safety data sheets (SDS) for toxicity and disposal guidelines, even if hazards are listed as "no data available" .

Advanced Research Questions

Q. How can structural contradictions in NMR or elemental analysis data be resolved?

- Methodology : For NMR discrepancies (e.g., unexpected splitting or integration), use 2D NMR (COSY, HSQC) to confirm connectivity . If elemental analysis deviates (e.g., C% mismatch), repeat combustion analysis or verify sample dryness . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 426.2 parent peak) .

Q. What computational strategies support structure-activity relationship (SAR) studies of 3-(2-Benzylphenoxy)piperidine derivatives?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding to neuroprotective targets like CHOP or ATF3 . Use QSAR models to correlate substituent effects (e.g., fluoro or methoxy groups) with bioactivity. Validate predictions with in vitro assays (e.g., IC50 in neuronal cell lines) .

Q. How can metabolic stability of 3-(2-Benzylphenoxy)piperidine derivatives be assessed preclinically?

- Methodology : Conduct hepatic microsomal assays to measure half-life (t1/2) and intrinsic clearance. Use LC-MS/MS to track metabolite formation (e.g., demethylation or glucuronidation) . Compare results with reference compounds like benproperine phosphate (CAS 19428-14-9), a known derivative with therapeutic applications .

Q. What in vivo models are suitable for evaluating neuroprotective efficacy?

- Methodology : Use rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s disease) to test compound efficacy. Monitor biomarkers like glutathione levels or caspase-3 activity . Dose-response studies (e.g., 10–100 mg/kg, oral) should align with pharmacokinetic data (Cmax, AUC) from plasma samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.